molecular formula C10H12O2 B1428769 (R)-2-m-Tolyl-propionic acid CAS No. 213406-28-1

(R)-2-m-Tolyl-propionic acid

Cat. No. B1428769
CAS RN: 213406-28-1
M. Wt: 164.2 g/mol
InChI Key: ZUWBVWNCAANKGU-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-m-Tolyl-propionic acid, also known as R2MTP, is a chiral compound commonly used in scientific research. It is a white solid that is soluble in water, ethanol, and other organic solvents. This compound has a variety of applications in research due to its ability to be synthesized in a variety of ways and its wide range of biochemical and physiological effects.

Scientific Research Applications

1. Extraction and Recovery in Chemical Industries

Propionic acid, a carboxylic acid similar to (R)-2-m-Tolyl-propionic acid, is extensively utilized in chemical industries. Its extraction and recovery from aqueous waste streams and fermentation broth are critical for industrial processes. Studies on the recovery of propionic acid through various methods, such as reactive extraction using extractant-diluent systems, highlight its importance in industrial applications (Keshav et al., 2009).

2. Microbial Fermentation

Propionic acid is also produced via microbial fermentation, which has applications in food, cosmetic, plastics, and pharmaceutical industries. The production process involves various metabolic pathways, offering insights into the broader applications of similar carboxylic acids like (R)-2-m-Tolyl-propionic acid (Gonzalez-Garcia et al., 2017).

3. Biotechnological Production and Genetic Engineering

The production of propionic acid by propionibacteria is gaining attention due to environmental concerns and the demand for bio-based ingredients. Research focuses on improving acid tolerance and reducing by-product formation through genetic and metabolic engineering, relevant for (R)-2-m-Tolyl-propionic acid (Liu et al., 2012).

4. Anaerobic Metabolism in Microorganisms

The anaerobic metabolism of propionate, a process related to (R)-2-m-Tolyl-propionic acid, is studied in microorganisms like Escherichia coli. Understanding this metabolism has implications for biotechnological applications and environmental bioremediation (Simonte et al., 2017).

5. Use in Perfumery and Flavor Industries

Benzyl propionate, an ester derived from propionic acid, is used for its floral and fruity odor in the perfumery and flavor industries. This showcases the potential application of (R)-2-m-Tolyl-propionic acid in similar industries (Chandane et al., 2017).

6. Comparative Metabolomics

Research in metabolomics analysis of propionibacteria, focusing on propionic acid, can provide insights into the metabolic pathways and applications of similar compounds like (R)-2-m-Tolyl-propionic acid in metabolic engineering and bioproduction (Guan et al., 2015).

7. Optical Resolution in Biocatalysis

The optical resolution of 2-(3-indolyl)propionic acid, a compound structurally related to (R)-2-m-Tolyl-propionic acid, through biocatalysis, indicates potential applications in enantioselective synthesis and pharmaceuticals (Kato et al., 1999).

8. Renewable Feedstocks in Bioreactors

Propionic acid production from renewable feedstocks like Jerusalem artichoke hydrolysate demonstrates the potential of (R)-2-m-Tolyl-propionic acid in sustainable and economic production processes (Liang et al., 2012).

9. Spectral Studies in Inorganic Chemistry

The study of complexes with 2-(6-methoxynaphthyl)propionic acid, structurally similar to (R)-2-m-Tolyl-propionic acid, in inorganic chemistry provides insights into potential applications in material science and catalysis (Ali et al., 2002).

10. Applications in Anaerobic Digestion

Research on the removal rate of propionic acid in anaerobic digestion systems highlights the potential environmental applications of (R)-2-m-Tolyl-propionic acid in waste treatment and energy production (Ma et al., 2009).

properties

IUPAC Name

(2R)-2-(3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-4-3-5-9(6-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWBVWNCAANKGU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-m-Tolyl-propionic acid

Synthesis routes and methods I

Procedure details

To a solution of 1.29 g. of 2-mesyloxy-5-methyl-hydratropic acid in 25 ml. of methanol 1.4 ml. of triethylamine and 0.2 g. of a 5% palladium-on-charcoal catalyst are added. The mixture is hydrogenated at 25° C., under atmospheric pressure until the calculated amount of hydrogen is used up. The catalyst is filtered off and the solution is evaporated. The evaporation residue is taken up in water, acidified with a 20% aqueous hydrochloric acid solution and shaken with ether. Ether is distilled off to give 3-methyl-hydratropic acid as an oily residue. The corresponding cyclohexylamine salt melts at 168° C. to 169° C.
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2-mesyloxy-5-methyl-hydratropic acid
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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